molecular formula C3H9O4P B13565652 (1-Hydroxypropan-2-yl)phosphonic acid

(1-Hydroxypropan-2-yl)phosphonic acid

Cat. No.: B13565652
M. Wt: 140.07 g/mol
InChI Key: AAZGNRIYIVFCOY-UHFFFAOYSA-N
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Description

This compound has the molecular formula C3H9O4P and a molecular weight of 140.07 g/mol . It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (1-Hydroxypropan-2-yl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

(1-Hydroxypropan-2-yl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Hydroxypropan-2-yl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and coordination processes. The compound can also inhibit enzymes by mimicking phosphate groups, thereby interfering with biochemical pathways .

Comparison with Similar Compounds

    Phosphonic acid: The parent compound with a simpler structure.

    Amino-phosphonates: Compounds with an amino group attached to the phosphonic acid.

    Hydroxy-bisphosphonates: Compounds with two phosphonic acid groups and a hydroxy group.

Uniqueness: (1-Hydroxypropan-2-yl)phosphonic acid is unique due to its specific hydroxypropyl group, which imparts distinct chemical and physical properties. This makes it more versatile in applications compared to simpler phosphonic acids and their derivatives .

Properties

Molecular Formula

C3H9O4P

Molecular Weight

140.07 g/mol

IUPAC Name

1-hydroxypropan-2-ylphosphonic acid

InChI

InChI=1S/C3H9O4P/c1-3(2-4)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)

InChI Key

AAZGNRIYIVFCOY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)P(=O)(O)O

Origin of Product

United States

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